1-Hydroxyindole-5,6-dicarbonitrile
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Overview
Description
1-Hydroxy-1H-indole-5,6-dicarbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1H-indole-5,6-dicarbonitrile can be synthesized through the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles. This method involves the nucleophilic substitution of the bromine atom in 4-bromo-5-nitrophthalonitrile with sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles . Another method includes the oxidation of 2,3-dihydroindoles, which are obtained by reducing the corresponding indoles .
Industrial Production Methods: While specific industrial production methods for 1-hydroxy-1H-indole-5,6-dicarbonitrile are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydroindoles.
Substitution: Nucleophilic substitution reactions, particularly at the bromine atom in precursor compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium salts of hydroxybutenenitriles are employed.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroindoles.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-Hydroxy-1H-indole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism by which 1-hydroxy-1H-indole-5,6-dicarbonitrile exerts its effects involves interactions with various molecular targets. These interactions are often mediated through hydrogen bonding and Van der Waals forces. The compound’s unique structure allows it to participate in diverse biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
- 2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitrile
- 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-
Comparison: 1-Hydroxy-1H-indole-5,6-dicarbonitrile stands out due to its unique combination of hydroxyl and dicarbonitrile functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a valuable probe in biochemical studies .
Properties
Molecular Formula |
C10H5N3O |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
1-hydroxyindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H5N3O/c11-5-8-3-7-1-2-13(14)10(7)4-9(8)6-12/h1-4,14H |
InChI Key |
JOFOWZYFDCLKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=CC(=C(C=C21)C#N)C#N)O |
Origin of Product |
United States |
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